

potential biological activities of 4-Quinoxalin-2-yl-phenylamine derivatives

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Compound of Interest

Compound Name: 4-Quinoxalin-2-yl-phenylamine

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An In-Depth Technical Guide to the Biological Activities of **4-Quinoxalin-2-yl-phenylamine** Derivatives

Authored by Gemini, Senior Application Scientist Abstract

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic system in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[3][4][5] This guide focuses specifically on the **4-Quinoxalin-2-yl-phenylamine** core, a substructure that has shown considerable promise in the development of targeted therapeutic agents. We will provide an in-depth analysis of the synthesis, biological activities, and mechanisms of action of these derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

The **4-Quinoxalin-2-yl-phenylamine** Scaffold: A Privileged Structure

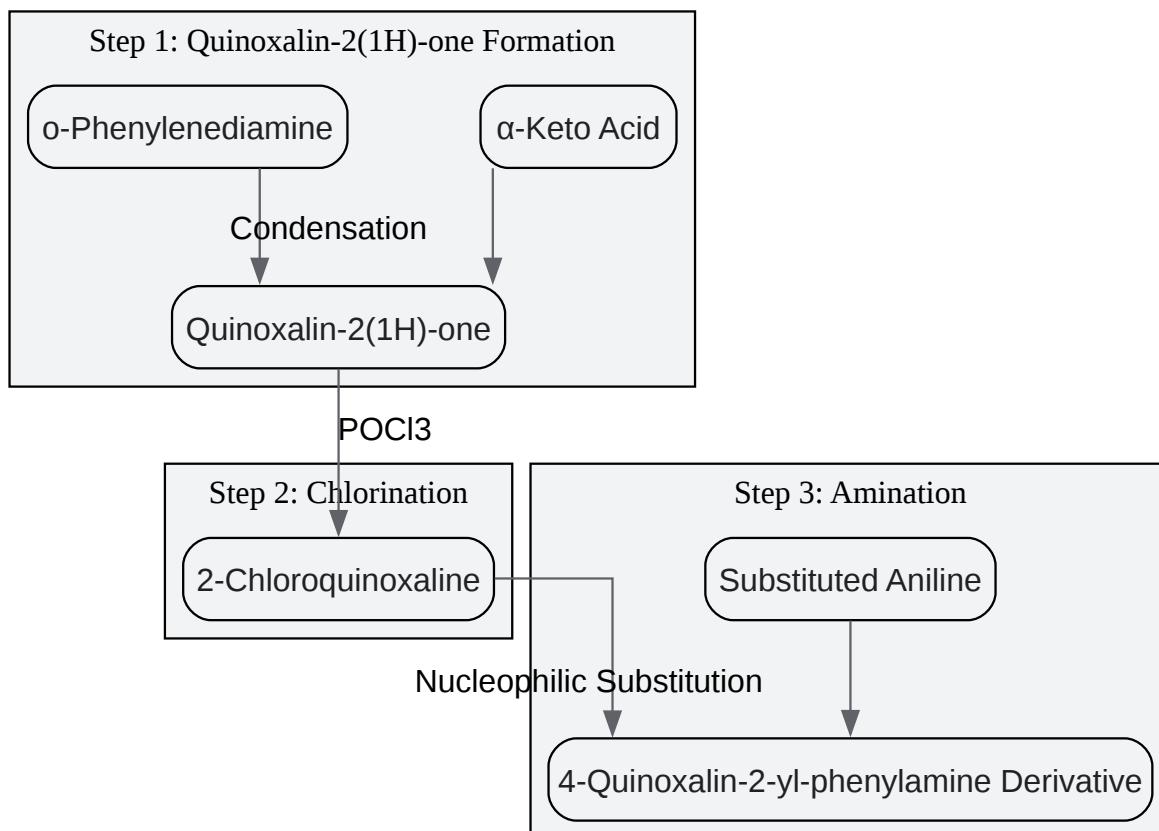
The versatility of the quinoxaline ring, characterized by its aromatic nature and the presence of two nitrogen atoms, allows it to interact with a multitude of biological targets through hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[1] The addition of a phenylamine group at the 2-position of the quinoxaline ring creates the **4-Quinoxalin-2-yl-phenylamine** core,

which serves as a robust framework for further functionalization. This strategic design allows for the exploration of structure-activity relationships (SAR) by modifying substituents on both the quinoxaline and phenyl rings, enabling the fine-tuning of potency and selectivity for various therapeutic targets.

General Synthesis Strategy

The most common and effective method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.^{[6][7]} For the specific derivatives of interest, the synthesis typically begins with the reaction of an appropriate o-phenylenediamine with an α -keto acid to form a quinoxalin-2(1H)-one, which is then chlorinated and subsequently reacted with a substituted aniline (phenylamine) to yield the final **4-Quinoxalin-2-yl-phenylamine** derivative.

Below is a generalized workflow for the synthesis of these compounds.



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Caption: Generalized synthetic workflow for **4-Quinoxalin-2-yl-phenylamine** derivatives.

Anticancer Activity: A Primary Therapeutic Target

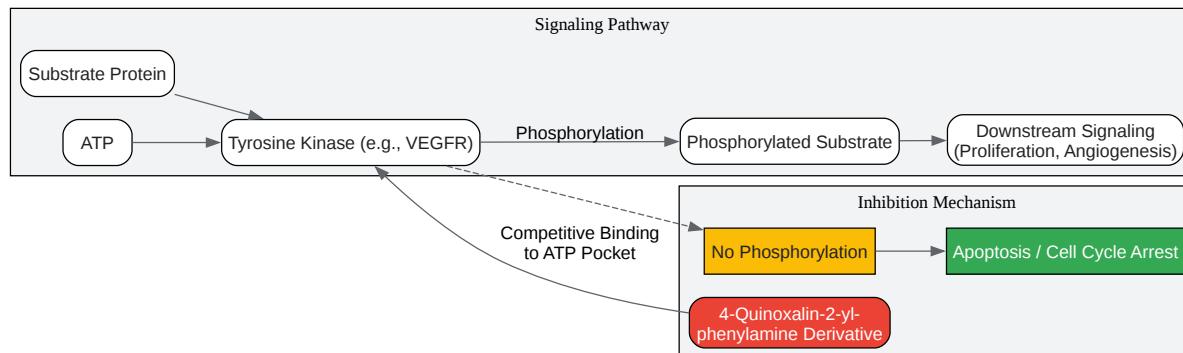
Quinoxaline derivatives are widely recognized as a promising class of chemotherapeutic agents.^[8] The **4-Quinoxalin-2-yl-phenylamine** scaffold, in particular, has been extensively investigated for its potent anticancer properties, which are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.^{[9][10]}

Mechanism of Action: Kinase Inhibition

Human protein tyrosine kinases (PTKs) play a pivotal role in carcinogenesis, controlling cell cycle progression, division, and proliferation.^[9] Consequently, PTKs have become major targets for cancer therapy.^[11] Quinoxaline derivatives have proven to be effective as selective adenosine triphosphate (ATP) competitive inhibitors for a variety of kinases, including:

- Vascular Endothelial Growth Factor Receptor (VEGFR)^[9]
- Epidermal Growth Factor Receptor (EGFR)^[9]
- Platelet-Derived Growth Factor Receptor (PDGFR)^[9]
- Pim-1 and Pim-2 Kinases^[12]
- Src Kinase^[9]

By binding to the ATP-binding pocket of these kinases, the derivatives block the downstream signaling pathways that promote tumor growth, angiogenesis, and metastasis.



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Caption: Mechanism of kinase inhibition by **4-Quinoxalin-2-yl-phenylamine** derivatives.

Apoptosis Induction and Cell Cycle Arrest

Beyond kinase inhibition, many quinoxaline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.^{[9][13]} Studies have shown that certain N-(4-(quinoxalin-2-yl)amino)phenyl benzamide derivatives can induce cell cycle arrest at the G2/M phase in human colon carcinoma (HCT116) cells.^{[9][14]} This disruption of the normal cell cycle prevents cancer cells from dividing and leads to their eventual death. This mechanism is often a downstream consequence of inhibiting critical cell cycle-regulating kinases.^[9]

In Vitro Anticancer Activity Data

The cytotoxic effects of these derivatives have been evaluated against various human cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected compounds.

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
N-(4-(quinoxalin-2-yl)amino)phenyl benzamide	HCT116 (Colon)	0.1 - 10	[9]
N-(4-(quinoxalin-2-yl)amino)phenyl benzamide	HepG2 (Liver)	0.5 - 25	[9]
N-(4-(quinoxalin-2-yl)amino)phenyl benzamide	MCF-7 (Breast)	0.2 - 15	[9]
Bromo-substituted Quinoxalines	A549 (Lung)	9.32 - 11.98	[15]
Imidazo[1,2-a]quinoxalin-1-amine Derivatives	Various	Varies	[16]

Note: IC50 values are ranges derived from multiple derivatives within the specified class.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Quinoxaline derivatives have demonstrated significant potential as antibacterial and antifungal agents.[2][17][18]

Antibacterial Efficacy

Derivatives of the **4-Quinoxalin-2-yl-phenylamine** class and related structures have shown potent activity against both Gram-positive and Gram-negative bacteria.[11] Their mechanism is believed to involve the inhibition of bacterial DNA synthesis or other essential cellular processes.[19]

Summary of Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. The table below presents MIC values for representative quinoxaline derivatives against common bacterial strains.

Compound Class	Bacterial Strain	MIC (µg/mL)	Reference
C-2 amine-substituted quinoxalines	S. aureus	4 - 32	[11]
C-2 amine-substituted quinoxalines	B. subtilis	8 - 64	[11]
C-2 amine-substituted quinoxalines	MRSA	8 - 32	[11]
C-2 amine-substituted quinoxalines	E. coli	4 - 32	[11]
Quinoxaline Sulfonamides	S. aureus	14 - 18	[3]
Quinoxaline Sulfonamides	E. coli	10 - 16	[3]

Note: MIC values are ranges derived from multiple derivatives within the specified class.

One study highlighted that a specific quinoxaline derivative compound showed promising efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), with the majority of isolates exhibiting low MICs between 1-4 µg/mL, comparable to vancomycin.[\[20\]](#)

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disease, and autoimmune disorders. Quinoxaline derivatives have been identified as potent anti-inflammatory agents.[\[5\]](#)[\[19\]](#)

Mechanism of Action

The anti-inflammatory properties of quinoxalines are often linked to their ability to inhibit key modulators of the inflammatory response.[\[5\]](#) These include:

- Inhibition of Pro-inflammatory Cytokines: Reducing the levels of tumor necrosis factor-alpha (TNF- α) and interleukin-1 beta (IL-1 β).[\[13\]](#)
- Inhibition of Cyclooxygenase (COX) enzymes.[\[5\]](#)
- Modulation of Signaling Pathways: Inhibiting pathways such as NF- κ B and p38 MAPK, which are central to the inflammatory cascade.[\[5\]](#)

Aminoalcohol-based quinoxaline derivatives have been shown to reduce leukocyte migration and decrease levels of IL-1 β and TNF- β in mouse models of peritonitis.[\[13\]](#) Some derivatives also exhibit significant peripheral analgesic effects.[\[13\]](#)[\[21\]](#)

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities of **4-Quinoxalin-2-yl-phenylamine** derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

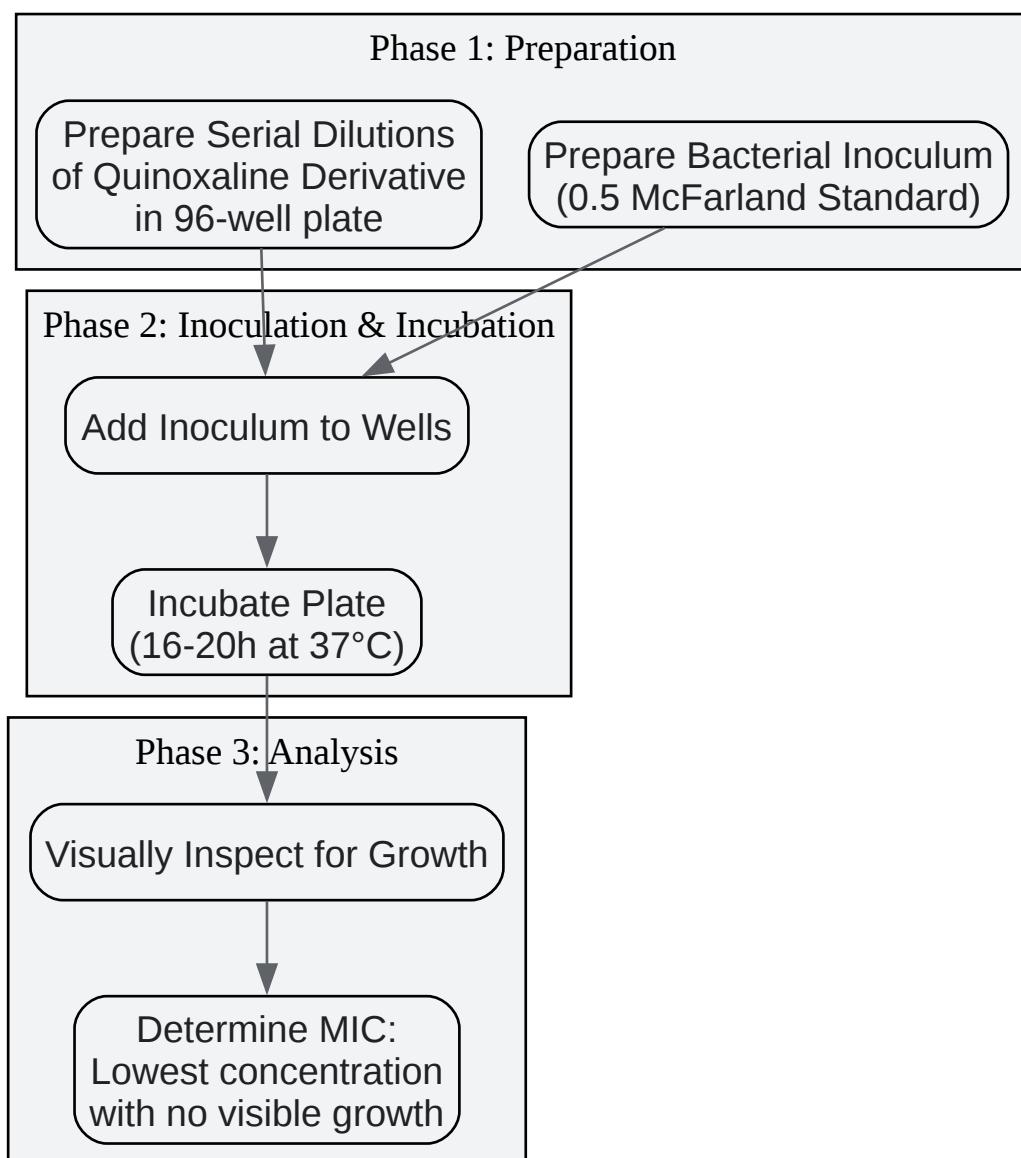
- Cell Seeding: Plate human cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5×10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of the test quinoxaline derivative in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antibacterial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

- Compound Preparation: Prepare a series of two-fold dilutions of the test quinoxaline derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
- Incubation: Incubate the plate at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

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Caption: Experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

The **4-Quinoxalin-2-yl-phenylamine** scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into these derivatives has demonstrated their potent anticancer, antimicrobial, and anti-inflammatory activities.[5][9][11] The ability to systematically modify the core structure allows for the optimization of activity against specific targets, paving the way for the development of next-generation drugs with

improved efficacy and reduced side effects.[10] Future research should focus on preclinical and in vivo studies to validate the therapeutic potential of the most promising lead compounds, with a particular emphasis on multi-targeted agents for complex diseases like cancer.

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